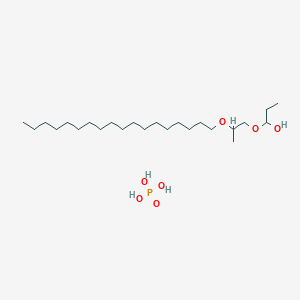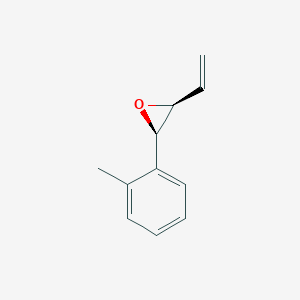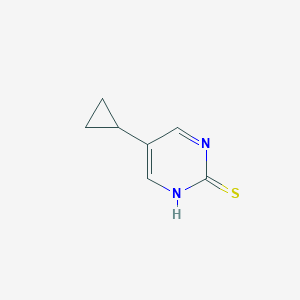![molecular formula C38H53ClO2 B14347121 1,1',1''-{[3-Chloro-2-(hexadecyloxy)propoxy]methanetriyl}tribenzene CAS No. 92487-99-5](/img/structure/B14347121.png)
1,1',1''-{[3-Chloro-2-(hexadecyloxy)propoxy]methanetriyl}tribenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’,1’'-{[3-Chloro-2-(hexadecyloxy)propoxy]methanetriyl}tribenzene is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with a chloro group and a hexadecyloxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-{[3-Chloro-2-(hexadecyloxy)propoxy]methanetriyl}tribenzene typically involves multiple steps. One common method includes the reaction of 3-chloro-2-(hexadecyloxy)propane with tribenzylmethane under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, and an appropriate solvent, like dimethylformamide (DMF). The reaction conditions, including temperature and time, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
1,1’,1’'-{[3-Chloro-2-(hexadecyloxy)propoxy]methanetriyl}tribenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or amines in an organic solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzene derivatives.
科学研究应用
1,1’,1’'-{[3-Chloro-2-(hexadecyloxy)propoxy]methanetriyl}tribenzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1,1’,1’'-{[3-Chloro-2-(hexadecyloxy)propoxy]methanetriyl}tribenzene involves its interaction with specific molecular targets. The chloro group and hexadecyloxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
1,1’,1’'-{[3-Bromo-2-(hexadecyloxy)propoxy]methanetriyl}tribenzene: Similar structure but with a bromo group instead of a chloro group.
1,1’,1’'-{[3-Iodo-2-(hexadecyloxy)propoxy]methanetriyl}tribenzene: Similar structure but with an iodo group instead of a chloro group.
Uniqueness
1,1’,1’'-{[3-Chloro-2-(hexadecyloxy)propoxy]methanetriyl}tribenzene is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. The presence of the chloro group enhances its reactivity in substitution reactions, while the hexadecyloxy group contributes to its solubility and interaction with biological membranes.
属性
CAS 编号 |
92487-99-5 |
|---|---|
分子式 |
C38H53ClO2 |
分子量 |
577.3 g/mol |
IUPAC 名称 |
[(3-chloro-2-hexadecoxypropoxy)-diphenylmethyl]benzene |
InChI |
InChI=1S/C38H53ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-24-31-40-37(32-39)33-41-38(34-25-18-15-19-26-34,35-27-20-16-21-28-35)36-29-22-17-23-30-36/h15-23,25-30,37H,2-14,24,31-33H2,1H3 |
InChI 键 |
AMHJDICCLIFWLW-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCOC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3,3-Trimethyl-2-[(2-phenylhydrazinylidene)methyl]-3H-indol-1-ium perchlorate](/img/structure/B14347045.png)
![(4-{[(4-Oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenyl)arsonic acid](/img/structure/B14347048.png)
![N-[(4-Nitrophenyl)methyl]-N,N'-dipropan-2-ylurea](/img/structure/B14347052.png)
![3-[(1,3-Benzoxazol-2-yl)sulfanyl]-1-diazonioprop-1-en-2-olate](/img/structure/B14347066.png)
![2,2,3-Trimethyl-2,3-diazabicyclo[2.2.1]heptan-2-ium iodide](/img/structure/B14347074.png)
![2-Amino-N-[2-(1H-imidazol-1-yl)ethyl]benzamide](/img/structure/B14347082.png)


![2-Propenoic acid, 3-[5-(hydroxymethyl)-2-furanyl]-, ethyl ester, (E)-](/img/structure/B14347106.png)




![Bis[(furan-2-yl)methyl] butanedioate](/img/structure/B14347137.png)
